Product packaging for 5h-[1,3]Dioxolo[4,5-b]acridin-10-one(Cat. No.:)

5h-[1,3]Dioxolo[4,5-b]acridin-10-one

Cat. No.: B14123159
M. Wt: 239.23 g/mol
InChI Key: IISARRDJDFHWRO-UHFFFAOYSA-N
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Description

Contextualization within Acridinone (B8587238) Chemistry and Heterocyclic Frameworks

5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one belongs to the broader class of acridone (B373769) alkaloids, which are naturally occurring and synthetic compounds characterized by a tricyclic acridine (B1665455) ring system with a carbonyl group at the 9-position. wikipedia.org Acridone alkaloids are predominantly found in plants of the Rutaceae family and are known for their wide range of biological activities, including anticancer, antimicrobial, and antimalarial properties. nih.govnih.gov

The defining feature of 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one is the fusion of a 1,3-dioxolane (B20135) ring to the acridinone core. This addition of the dioxolane moiety, a five-membered ring containing two oxygen atoms, significantly influences the electronic properties and steric hindrance of the molecule, thereby modulating its biological activity and potential applications. The planar nature of the acridine core is known to facilitate intercalation with DNA, a mechanism of action for many anticancer drugs. nih.gov The presence of the dioxolane ring can further enhance these interactions and introduce new binding possibilities.

Historical Development and Significance of Related Acridinone Scaffolds

The history of acridinone chemistry dates back to the late 19th and early 20th centuries. The parent compound, acridone, was first synthesized and characterized, laying the groundwork for the exploration of its derivatives. researchgate.net A significant milestone in the development of acridinone-based compounds was the discovery of their biological activities. For instance, acronycine, an acridone alkaloid, demonstrated broad-spectrum antitumor activity, sparking considerable interest in this class of compounds. wikipedia.org

Synthetic methodologies for constructing the acridinone core have evolved over time, with the Ullmann condensation being a classical and widely used method. wikipedia.orgscribd.com This reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with a substituted benzene (B151609). More recently, photochemical methods and other novel synthetic strategies have been developed to access functionalized acridone scaffolds. nih.gov

Scope and Research Imperatives for 5H-nih.govnih.govDioxolo[4,5-b]acridin-10-one and its Derivatives

While research on the parent 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one is somewhat limited, extensive studies have been conducted on its derivatives, highlighting the significant potential of this scaffold. The primary research imperatives for this class of compounds are driven by the quest for new therapeutic agents with improved efficacy and reduced side effects.

The derivatization of the 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one core has been a major focus of research. Modifications at various positions of the acridinone ring system have led to the synthesis of a wide array of analogs with diverse biological activities. For example, the introduction of different substituents on the nitrogen atom of the acridinone ring or on the aromatic rings can significantly impact the compound's cytotoxicity and target specificity.

A notable area of investigation is the development of antitumor agents. The ability of acridine derivatives to intercalate with DNA makes them promising candidates for cancer therapy. nih.gov Research into derivatives of 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one is focused on enhancing this DNA-intercalating ability and exploring other mechanisms of anticancer action, such as the inhibition of key enzymes involved in cell proliferation.

Furthermore, the unique photophysical properties of some acridone derivatives have opened up avenues for their use in materials science, for instance, as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). mdpi.comrsc.org The rigid and planar structure of the 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one scaffold makes it an attractive building block for the design of novel functional materials.

The ongoing research into 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one and its derivatives underscores the importance of this heterocyclic framework in the development of new technologies and therapies. Future studies are likely to focus on the synthesis of novel derivatives with tailored properties, a deeper understanding of their mechanisms of action, and the expansion of their applications in medicine and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO3 B14123159 5h-[1,3]Dioxolo[4,5-b]acridin-10-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

5H-[1,3]dioxolo[4,5-b]acridin-10-one

InChI

InChI=1S/C14H9NO3/c16-14-8-3-1-2-4-10(8)15-11-6-13-12(5-9(11)14)17-7-18-13/h1-6H,7H2,(H,15,16)

InChI Key

IISARRDJDFHWRO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4N3

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 5h 1 2 Dioxolo 4,5 B Acridin 10 One

Classical and Modern Synthetic Routes to the 5H-wikipedia.orgorganicreactions.orgDioxolo[4,5-b]acridin-10-one Core

The construction of the acridone (B373769) framework, and by extension the 5H- wikipedia.orgorganicreactions.orgdioxolo[4,5-b]acridin-10-one core, can be achieved through various classical and modern synthetic strategies. These methods often involve the formation of the central pyridine (B92270) ring fused to two benzene (B151609) rings, one of which is substituted with the dioxolo group.

Friedländer Reaction and Analogous Cyclocondensation Strategies

The Friedländer synthesis is a well-established method for the preparation of quinolines and can be adapted for the synthesis of acridone derivatives. wikipedia.orgorganicreactions.orgnih.gov This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, usually in the presence of an acid or base catalyst. organicreactions.org

For the synthesis of the 5H- wikipedia.orgorganicreactions.orgdioxolo[4,5-b]acridin-10-one core, a plausible Friedländer approach would involve the reaction of 2-amino-4,5-methylenedioxybenzaldehyde with a suitable cyclohexanone (B45756) derivative. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the acridone ring system. Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote this reaction. wikipedia.org

Table 1: Potential Reactants for Friedländer Synthesis of the 5H- wikipedia.orgorganicreactions.orgDioxolo[4,5-b]acridin-10-one Core

2-Aminoaryl Carbonyl CompoundMethylene-containing Compound
2-Amino-4,5-methylenedioxybenzaldehydeCyclohexane-1,3-dione
2-Amino-4,5-methylenedioxyacetophenoneEthyl acetoacetate

Multicomponent Reaction (MCR) Protocols for Dioxoloacridinone Formation

Multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. One-pot multicomponent condensation reactions have been successfully employed for the synthesis of acridine-1,8-diones. researchgate.net A similar strategy could be envisioned for the synthesis of 5H- wikipedia.orgorganicreactions.orgdioxolo[4,5-b]acridin-10-one.

Such a reaction could involve the one-pot condensation of an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound. For the target molecule, this would likely involve 4,5-methylenedioxyaniline, an appropriate aldehyde, and a cyclic 1,3-dione like dimedone. These reactions often proceed with high atom economy and can be catalyzed by various catalysts, including Lewis acids and Brønsted acids.

Catalyst-Mediated Syntheses (e.g., Lewis Acid Catalysis, Nanoparticle Catalysis)

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. Lewis acids are known to catalyze the Friedländer synthesis of quinolines and can be applied to the synthesis of the dioxoloacridinone core. wikipedia.org Lewis acids can activate the carbonyl group of the aldehyde or ketone, facilitating the initial condensation step.

Nanoparticle catalysis represents a green and efficient approach for the synthesis of quinoline (B57606) derivatives and can be extended to acridone synthesis. nih.govnih.gov For instance, magnetic nanoparticles have been used as recyclable catalysts for the synthesis of quinolines. nih.gov These catalysts offer advantages such as high surface area, easy separation from the reaction mixture, and potential for reuse. The use of nanocatalysts in the synthesis of 5H- wikipedia.orgorganicreactions.orgdioxolo[4,5-b]acridin-10-one could provide an environmentally benign and efficient synthetic route.

Table 2: Examples of Catalysts for Acridone/Quinolinone Synthesis

Catalyst TypeSpecific ExampleReaction
Lewis AcidNeodymium(III) nitrate (B79036) hexahydrateFriedländer synthesis of quinolines wikipedia.org
NanoparticleFe3O4@SiO2–SO3HFour-component synthesis of hexahydroquinolines nih.gov
Heteropoly AcidSilver phosphotungstateFriedländer quinoline synthesis

Mechanistic Insights into Reaction Pathways (e.g., Michael Adduct vs. Knoevenagel Adduct Intermediates)

The mechanism of the Friedländer synthesis has been a subject of study, with two primary pathways proposed. wikipedia.org The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the methylene-containing reactant, followed by cyclization and dehydration. The second pathway suggests the initial formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction. wikipedia.org Detailed mechanistic studies on the three-component synthesis of tetrahydroacridinones have suggested the involvement of a Michael adduct intermediate. acs.org This is in contrast to the commonly proposed mechanism involving a Knoevenagel adduct. The reaction of an aldehyde with a 1,3-dicarbonyl compound leads to the formation of a Michael adduct, which then reacts with an amine to yield the acridine (B1665455) derivative. acs.org Understanding these mechanistic nuances is crucial for optimizing reaction conditions and controlling product formation.

Regioselective Synthesis and Stereochemical Considerations in Dioxoloacridinone Construction

The synthesis of substituted acridones often requires control of regioselectivity, particularly when using unsymmetrical starting materials. For instance, in an Ullmann condensation approach to acridones, which involves the reaction of an anthranilic acid with a halobenzene, the regioselectivity of the initial C-N bond formation can be a critical factor. nih.gov The nature and position of substituents on both reactants can influence the outcome of the reaction.

While the core 5H- wikipedia.orgorganicreactions.orgdioxolo[4,5-b]acridin-10-one is achiral, the introduction of substituents on the acridone scaffold can create stereocenters. In such cases, stereochemical control becomes a significant challenge. The development of stereoselective synthetic methods, potentially using chiral catalysts or auxiliaries, would be essential for the synthesis of enantiomerically pure derivatives of 5H- wikipedia.orgorganicreactions.orgdioxolo[4,5-b]acridin-10-one.

Derivatization Strategies for the 5H-wikipedia.orgorganicreactions.orgDioxolo[4,5-b]acridin-10-one Scaffold

The functionalization of the 5H- wikipedia.orgorganicreactions.orgdioxolo[4,5-b]acridin-10-one scaffold is crucial for exploring its structure-activity relationships and developing new derivatives with enhanced biological properties. The acridone and quinoline ring systems are versatile scaffolds that can be derivatized at various positions. researchgate.netnih.govfrontiersin.org

Common derivatization strategies include electrophilic aromatic substitution on the electron-rich benzene rings. The positions on the benzene ring not bearing the dioxolo group would be susceptible to reactions such as nitration, halogenation, and Friedel-Crafts acylation. The N-H of the acridone can be alkylated or acylated to introduce various substituents. Furthermore, modern C-H activation strategies could provide a direct and efficient means to functionalize the acridone core at specific positions, offering a powerful tool for late-stage modification of the scaffold. researchgate.net The carbonyl group at the 10-position can also be a site for chemical modification, although this would alter the fundamental acridone structure.

Table 3: Potential Derivatization Reactions for the 5H- wikipedia.orgorganicreactions.orgDioxolo[4,5-b]acridin-10-one Scaffold

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-alkylated dioxoloacridinone
NitrationHNO3, H2SO4Nitro-substituted dioxoloacridinone
HalogenationN-Bromosuccinimide (NBS)Bromo-substituted dioxoloacridinone
C-H ArylationAryl halide, Palladium catalystAryl-substituted dioxoloacridinone

N-Alkylation and Post-Cyclization Functionalization

The nitrogen atom of the acridinone (B8587238) core and the aromatic rings are key sites for functionalization, allowing for the introduction of a variety of substituents to modulate the compound's properties.

N-Alkylation:

The secondary amine within the acridinone ring of 5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-one is a prime target for alkylation. This reaction is typically achieved by treating the parent acridinone with an alkyl halide in the presence of a base. The weakly basic nature of the acridone nitrogen often necessitates the use of strong bases such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH) in an anhydrous solvent like dimethylformamide (DMF) to facilitate the deprotonation and subsequent nucleophilic attack on the alkyl halide. researchgate.net

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the N-alkylation of acridones. This technique often employs a solid support, such as alumina, impregnated with a base like sodium hydroxide and potassium carbonate, along with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net These solvent-free conditions can lead to high yields of N-alkylated products in significantly reduced reaction times. researchgate.net

Table 1: Examples of N-Alkylation of Acridone Derivatives

Alkylating AgentBase/CatalystSolventReaction ConditionsYield (%)Reference
Methyl IodideNaHDMFRoom Temp, 2h82 nih.gov
Ethyl BromoacetateNaHDMF60°C, 3h55 nih.gov
Various Alkyl HalidesNaOH/K2CO3/Al2O3/TBABNoneMicrowaveHigh researchgate.net

Post-Cyclization Functionalization:

Following the construction of the core 5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-one structure, further modifications can be introduced onto the aromatic rings through electrophilic substitution reactions.

Nitration: The introduction of a nitro group onto the acridinone framework can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration is directed by the existing substituents on the aromatic rings. For instance, in a related acridone derivative, nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester with nitric acid in an acetic anhydride/acetic acid mixture resulted in the corresponding nitro derivative in quantitative yield. nih.gov The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization. nih.gov

Halogenation: Direct halogenation of the acridinone core can be accomplished using halogenating agents in the presence of a Lewis acid catalyst. wikipedia.org For example, bromination can be carried out with bromine and a catalyst like iron(III) bromide (FeBr3). wikipedia.org The reactivity and regioselectivity of the halogenation are influenced by the electronic nature of the acridinone ring system.

Modifications of the Dioxole Moiety

The methylenedioxy bridge of the dioxole ring is a characteristic feature of 5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-one. While generally stable, this moiety can undergo cleavage under specific conditions, providing a route to catechol derivatives.

Cleavage of the methylenedioxy bridge is often accomplished using strong Lewis acids. Boron trichloride (B1173362) (BCl3) or boron tribromide (BBr3) are commonly employed reagents for this transformation. The reaction typically proceeds by coordination of the Lewis acid to one of the oxygen atoms of the dioxole ring, followed by nucleophilic attack of the halide, leading to the opening of the ring and the formation of a dihydroxy (catechol) derivative after workup. This transformation can be a key step in the synthesis of analogs with free hydroxyl groups, which can then be further functionalized.

Introduction of Substituents on the Acridinone Framework

The introduction of substituents onto the carbocyclic rings of the acridinone framework is a critical strategy for diversifying the chemical space around this scaffold. Electrophilic aromatic substitution is the primary method for achieving this.

The directing effects of the existing functionalities on the 5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-one core, including the dioxole ring, the carbonyl group, and the secondary amine, will govern the regioselectivity of these reactions. The electron-donating nature of the dioxole's oxygen atoms and the amine group (once deprotonated) would be expected to activate the aromatic rings towards electrophilic attack, primarily at the ortho and para positions relative to these groups. Conversely, the carbonyl group is deactivating and would direct incoming electrophiles to the meta position.

The precise outcomes of electrophilic substitution reactions, such as nitration and halogenation, on the unsubstituted 5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-one would require experimental investigation to determine the specific isomeric products formed and their ratios.

Table 2: Summary of Potential Functionalizations

Reaction TypeReagents and ConditionsTarget MoietyPotential Products
N-AlkylationAlkyl halide, Strong Base (e.g., NaH)Acridinone NitrogenN-Alkyl-5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-ones
NitrationHNO3, H2SO4Acridinone FrameworkNitro-5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-ones
HalogenationBr2, FeBr3 or Cl2, AlCl3Acridinone FrameworkHalo-5H- researchgate.netmasterorganicchemistry.comdioxolo[4,5-b]acridin-10-ones
Dioxole CleavageBCl3 or BBr3Dioxole MoietyDihydroxyacridinones (Catechols)

Structural Elucidation and Advanced Spectroscopic Characterization of 5h 1 2 Dioxolo 4,5 B Acridin 10 One Systems

Comprehensive Spectroscopic Analysis

A full suite of spectroscopic methods is employed to characterize the 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one core structure. While complete data for the unsubstituted parent compound is not extensively reported in the available literature, analysis of its derivatives provides significant insight into the characteristic spectral features of this heterocyclic system.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For the dioxoloacridinone scaffold, ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbon atoms, confirming the fused ring system and the nature and position of any substituents.

Similarly, ¹³C NMR spectroscopy is instrumental in identifying all carbon atoms in the molecule, including the quaternary carbons of the fused ring system, which are often challenging to assign nih.gov. The carbonyl carbon of the acridin-10-one moiety is a key diagnostic signal, typically appearing significantly downfield.

Representative ¹H and ¹³C NMR Spectral Data for a Dioxoloacridinone Derivative

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Derivative of 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-oneCDCl₃Aromatic Protons: [Range], Dioxolo Protons: [Shift], Other Protons: [Shifts]Carbonyl Carbon: [Shift], Aromatic Carbons: [Range], Dioxolo Carbon: [Shift], Other Carbons: [Shifts]

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one systems, the IR spectrum is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the acridone (B373769) carbonyl group is a prominent feature. Additionally, characteristic bands for the C-O-C stretching of the dioxolo ring and the C=C stretching of the aromatic rings are expected. The presence of an N-H bond in the parent compound would also give rise to a characteristic stretching vibration.

Characteristic IR Absorption Bands for a Dioxoloacridinone Derivative

Functional GroupWavenumber (cm⁻¹)
C=O (Acridone)[Value]
C-O-C (Dioxolo)[Value]
C=C (Aromatic)[Value]
N-H[Value]

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of newly synthesized compounds. For 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one and its derivatives, HRMS can definitively confirm their elemental makeup.

HRMS Data for a Dioxoloacridinone Derivative

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
Derivative of 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one[Formula][Value][Value]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Acridine (B1665455) derivatives typically exhibit significant absorption in the UV-Vis region, which is attributed to π-π* transitions within the conjugated aromatic system researchgate.net. The absorption spectrum of 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one is expected to show characteristic bands in the range of 350-450 nm, which is typical for the acridine ring's π-electron system researchgate.net. The exact position and intensity of these absorption bands can be influenced by substituents on the acridone core and the solvent used for the measurement.

UV-Vis Absorption Maxima for Acridine Derivatives

CompoundSolventλmax (nm)
General Acridine Derivative[Solvent]350-450

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one is not available in the provided search results, studies on related heterocyclic systems reveal that the acridine core is typically planar mdpi.com. The dioxolo ring would be fused to this planar system. A crystal structure would confirm the planarity of the fused ring system and detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state packing.

Crystallographic Data for a Hypothetical Dioxoloacridinone

ParameterValue
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁/c]
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)[Value]
β (°)[Value]
γ (°)[Value]
V (ų)[Value]
Z[Value]

Photophysical Properties and Fluorescence Characteristics

Acridone alkaloids are well-known for their fluorescent properties, often exhibiting a characteristic blue-green fluorescence researchgate.net. These compounds are noted for having long fluorescence lifetimes, often exceeding 10 nanoseconds, and their fluorescence can be independent of pH in the physiological range researchgate.netnih.gov.

The photophysical properties of 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one systems are of significant interest. The fluorescence emission of acridone derivatives typically occurs in the 400-500 nm region researchgate.net. The quantum yield, a measure of the efficiency of the fluorescence process, and the fluorescence lifetime are key parameters that characterize the emissive properties of these molecules. These properties can be influenced by the molecular structure, the solvent environment, and the presence of substituents wikipedia.org. For instance, the fluorescence of some acridone derivatives can be enhanced in nonpolar solvents or when bound to macromolecules.

General Photophysical Properties of Acridone Alkaloids

PropertyCharacteristic Value/Range
Emission Wavelength400-500 nm
Fluorescence Lifetime (τ)> 10 ns
Fluorescence Quantum Yield (ΦF)Variable, can be up to 100% in some cases

Note: This table provides general characteristics for the acridone alkaloid class, as specific data for 5H- researchgate.netnih.govdioxolo[4,5-b]acridin-10-one was not found.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a well-documented phenomenon for acridone derivatives. This behavior arises from the alteration of the energy levels of the ground and excited states of the molecule due to interactions with solvent molecules. These interactions can be non-specific (dipole-dipole) or specific (hydrogen bonding). ufms.br

The absorption and emission spectra of acridone derivatives are sensitive to the polarity of the solvent. mdpi.com Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence emission spectra of acridone derivatives, indicating a larger dipole moment in the excited state compared to the ground state. mdpi.com For instance, studies on N-substituted 2-methoxy-9-acridone dyes have shown a notable dependence of their emissive properties on the solvation environment.

A study on acridone derivatives with electron-donating groups revealed an intramolecular charge transfer (ICT) process, which is sensitive to the solvent environment. nih.gov In polar aprotic solvents, a red-shifted fluorescent emission is often observed. mdpi.com The solvatochromic behavior of a series of acridone derivatives was investigated in various solvents, demonstrating the influence of both protic and aprotic environments on their photophysical properties. mdpi.com

Table 1: Illustrative Solvatochromic Data for an Acridone Derivative (MeAcd12C) in Various Solvents

SolventAbsorption Maxima (nm)Emission Maxima (nm)Quantum Yield (Φ)
Water (H₂O)Blue-shifted-Very Low
Methanol (B129727) (MeOH)450Yellow FluorescenceHigh
Ethanol (EtOH)450Yellow FluorescenceHigh
Acetonitrile (MeCN)450Red-shifted-
Dimethyl sulfoxide (B87167) (DMSO)450Red-shifted-
Dichloromethane (DCM)--Very Low
Tetrahydrofuran (THF)--Very Low

Note: This data is for the derivative MeAcd12C and is intended to be illustrative of the solvatochromic behavior of acridone systems. Specific values for 5H- mdpi.comosi.lvDioxolo[4,5-b]acridin-10-one may differ. mdpi.com

Fluorescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. atto-tec.com The fluorescence lifetime (τ) is the average time the molecule stays in its excited state before returning to the ground state. atto-tec.comnih.gov Acridone and its derivatives are known for their high fluorescence quantum yields. osi.lvjocpr.com

The quantum yields of acridone derivatives can be influenced by substitution on the acridone core and the surrounding environment. For example, N-substitution on the acridone ring can modulate the photophysical properties. nih.gov The fluorescence quantum yields of acridone derivatives are generally high in polar protic organic solvents like methanol and ethanol. mdpi.com However, in aqueous solutions, fluorescence is often quenched due to aggregation caused by the hydrophobic nature of the aromatic structure. mdpi.com

Fluorescence lifetimes of acridone derivatives are typically in the nanosecond range, which is characteristic of fluorescent molecules. nih.gov These lifetimes can also be sensitive to the environment, including solvent and temperature. atto-tec.com

Table 2: Representative Fluorescence Quantum Yields and Lifetimes for Acridone Derivatives

CompoundSolventQuantum Yield (Φf)Lifetime (τ) (ns)
Acridone Derivative 1EthanolHigh~4.1
Acridone Derivative 2MethanolHigh-
Acridone Derivative 3WaterVery Low-

Note: The specific values in this table are illustrative and based on data for various acridone derivatives. Actual values for 5H- mdpi.comosi.lvDioxolo[4,5-b]acridin-10-one would require experimental determination. mdpi.comresearchgate.net

Intermolecular Interactions Influencing Photophysics (e.g., Hydrogen Bonding, π–π Stacking)

Intermolecular interactions play a crucial role in the solid-state packing and photophysical properties of acridone derivatives. nih.gov The planar structure of the acridone core makes it susceptible to π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face. nih.gov These interactions can influence the crystal packing and, consequently, the solid-state emission properties.

Hydrogen bonding is another significant intermolecular force, particularly for acridone derivatives with N-H or other hydrogen-bonding moieties. The carbonyl group of the acridone is a hydrogen bond acceptor, and interactions with hydrogen bond donor solvents or other molecules can affect the electronic structure and photophysical behavior. nih.gov

In the crystalline state, the combination of hydrogen bonding and π–π stacking interactions dictates the supramolecular architecture. nih.govrsc.org For instance, the crystal structure of N-substituted acridone derivatives can be determined by the interplay of π–π interactions of the acridone core and hydrogen bonds involving the carbonyl group. nih.gov These interactions can lead to the formation of one- and two-dimensional supramolecular frameworks. researchgate.net

The study of multicomponent crystals of acridines has shown that various intermolecular interactions, including N–H⋯O, O–H⋯O, C–H⋯O hydrogen bonds, as well as C–H⋯π and π–π interactions, are responsible for the formation of complex supramolecular assemblies. nih.gov These non-covalent interactions can be utilized in crystal engineering to design new solid-state materials with desired properties.

Mechanistic Investigations of Biological Activities of Dioxoloacridinone Derivatives

Interactions with Nucleic Acids and DNA-Targeting Modalities

Derivatives of the acridine (B1665455) scaffold are well-established DNA-binding compounds. nih.gov Their mode of action often involves direct interaction with the DNA double helix, leading to the disruption of essential cellular processes such as DNA replication and transcription, which can ultimately trigger cell death. farmaciajournal.commdpi.com

The primary mechanism by which dioxoloacridinone derivatives interact with DNA is through intercalation. This process involves the insertion of their planar tricyclic ring system between the adjacent base pairs of the DNA duplex. nih.govfarmaciajournal.com This interaction is non-covalent, stabilized by forces such as hydrophobic and van der Waals interactions. farmaciajournal.com

The binding can occur in multiple ways. Studies on the related compound acridine orange show that at high DNA-to-dye ratios, the molecule binds as a monomer primarily through intercalation, while at lower ratios, it can bind externally as a dimer via electrostatic interactions. rsc.org The specific binding mode and affinity can be influenced by the substituents on the acridine core. For instance, a triazoloacridinone derivative, C-1305, demonstrated a strong preference for intercalating at TA/TA dinucleotide steps. mostwiedzy.pl The binding affinity of various acridine derivatives to DNA has been quantified, with binding constants (Kb) often found to be in the range of 10^4 to 10^7 M⁻¹. mdpi.comnih.gov For example, a bifunctional platinum-acridine conjugate, PT-BIS(ACRAMTU), which acts as a bisintercalator, unwinds plasmid DNA by approximately 44 degrees per bound molecule, indicative of its strong intercalative binding. nih.govnih.gov

Table 1: DNA Binding Characteristics of Selected Acridine Derivatives
CompoundBinding ModeSequence PreferenceBinding Constant (Kb)Reference
Acridine OrangeIntercalation (monomer), Electrostatic (dimer)Not specifiedNot specified rsc.org
3,9-disubstituted acridinesIntercalationNot specified2.81–9.03 × 10⁴ M⁻¹ mdpi.com
Acridine–thiosemicarbazone derivative (CL-07)IntercalationNot specified4.75 × 10⁴ M⁻¹ nih.gov
C-1305IntercalationTA/TA dinucleotide stepsNot specified mostwiedzy.pl
PT-BIS(ACRAMTU)Bisintercalationpoly(dA-dT)₂~10⁷ M⁻¹ nih.gov

DNA topoisomerases are crucial enzymes that manage the topological state of DNA, making them vital targets for cancer therapy. nih.gov Acridine derivatives have been shown to inhibit both Type I and Type II topoisomerases. farmaciajournal.commdpi.com These inhibitors can be classified as either "topoisomerase poisons," which stabilize the covalent complex between the enzyme and DNA, or catalytic inhibitors. nih.govnih.gov

Topoisomerase I (Topo I) Inhibition : Topo I relieves DNA supercoiling by creating a transient single-strand break. nih.gov Dioxoloacridinone derivatives can act as Topo I inhibitors by stabilizing the cleavable complex, which leads to DNA damage and cell death. nih.govnih.gov Studies on various acridine compounds have demonstrated their ability to inhibit the relaxation of supercoiled plasmid DNA, a hallmark of Topo I inhibition. mdpi.comnih.gov The inhibition is often caused by the compound binding to the DNA molecule rather than directly to the enzyme itself. mdpi.com

Topoisomerase II (Topo II) Inhibition : Topo II creates transient double-strand breaks to resolve DNA tangles. embopress.org Many acridine derivatives function as Topo II poisons, stabilizing the DNA-Topo II covalent complex. mostwiedzy.pl This leads to permanent DNA double-strand breaks, which are highly cytotoxic to proliferating cancer cells. embopress.org The well-known acridine derivative, amsacrine, and its analogues are classic examples of Topo II poisons. nih.govresearchgate.net The inhibitory activity of these compounds can be assessed through decatenation assays, which measure the enzyme's ability to separate interlinked DNA circles. mdpi.com

Table 2: Topoisomerase Inhibition by Acridine Derivatives
Compound/Derivative ClassTarget EnzymeMechanismInhibitory ActivityReference
DIA-001Topo IPoison (promotes Topo I-DNA adducts)Induces G2/M cell cycle arrest nih.gov
3,9-disubstituted acridinesTopo I & Topo IIαInhibitor (DNA binding)Effective at 1-10 µM mdpi.com
Acridine–thiosemicarbazone derivatives (DL-01, DL-07, DL-08)Topo IIαInhibitor74-79% inhibition at 100 µM nih.govresearchgate.net
C-1305Topo IIPoisonStabilizes covalent DNA-enzyme complexes mostwiedzy.pl
CoralyneTopo IPoison (stabilizes covalent binary complex)Potent inhibitor nih.gov

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. ucc.edu.gh In about 85-90% of human tumors, telomerase is reactivated, allowing cancer cells to achieve immortality. ucc.edu.gh This makes telomerase an attractive target for anticancer drug design. ucc.edu.gh Acridine derivatives have been identified as potent telomerase inhibitors. nih.gov The molecular basis for this inhibition is often linked to the stabilization of G-quadruplex structures. ucc.edu.ghnih.gov Telomeric DNA is rich in guanine (B1146940) and can fold into these four-stranded structures. By stabilizing the G-quadruplex, the acridine ligand prevents telomerase from accessing the 3' overhang of the telomere, thereby inhibiting its function. nih.gov This leads to progressive telomere shortening with each cell division, eventually triggering senescence or apoptosis in cancer cells. doi.org

G-quadruplexes are secondary DNA structures formed in guanine-rich sequences, such as those found in human telomeres and the promoter regions of oncogenes like c-myc. nih.gov The stabilization of these structures by small molecules is a promising strategy for cancer therapy. nih.gov The planar aromatic system of acridine derivatives makes them ideal candidates for binding to and stabilizing G-quadruplexes, primarily through π-π stacking interactions with the G-tetrads (the planar arrangement of four guanine bases). nih.gov For example, the trisubstituted acridine BRACO-19 was developed as a G-quadruplex-stabilizing ligand and has been shown to reduce telomerase activity. nih.gov Another pentacyclic acridine, RHPS4, also functions by stabilizing G-quadruplexes, leading to telomere shortening and growth arrest in cancer cells. doi.orgmedchemexpress.com The binding affinity of these compounds can be modulated by the number of acridine units and the nature of their side chains. nih.gov

Enzyme Modulation and Inhibition Profiles

Beyond their interactions with DNA, dioxoloacridinone derivatives have been investigated for their ability to inhibit other key enzymes implicated in disease.

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. nih.gov Several studies have explored acridine derivatives as potent AChE inhibitors. nih.gov The mechanism of inhibition can be complex. For example, some derivatives act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual-binding can be highly effective in preventing acetylcholine hydrolysis. Molecular docking and enzyme kinetic studies are used to elucidate these binding modes and determine the inhibitory potency (e.g., IC50 values) of different derivatives. nih.govnih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by Acridine Derivatives
Compound ClassBinding SiteInhibition MechanismSignificanceReference
9-heterocyclic amino-N-methyl-9,10-dihydroacridinesNot specifiedEffective and selective inhibitionPotential for neurodegenerative disease therapy nih.gov
Isochroman-4-one derivative 10aCatalytic Anionic Site (CAS) & Peripheral Anionic Site (PAS)Dual-binding inhibitorPromising lead for Alzheimer's disease treatment nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. nih.gov The inhibition of HDACs has emerged as a significant strategy in chemotherapy, as aberrant HDAC activity is often observed in cancer cells, resulting in the silencing of tumor suppressor genes. nih.gov While various heterocyclic scaffolds, such as hydroxamic acids based on 1,3,4-thiadiazole, have been investigated as HDAC inhibitors, researchgate.net there is currently no specific research available that demonstrates or investigates the inhibitory activity of 5H- nih.govDioxolo[4,5-b]acridin-10-one or its derivatives against HDAC enzymes.

Modulation of Other Biological Enzymes (e.g., Aromatase, Glycosyltransferase)

Aromatase Inhibition

Aromatase is a key enzyme in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a primary therapeutic strategy for hormone-dependent breast cancer. ekb.eg Various synthetic heterocyclic compounds, including those with pyrimidine, triazole, and imidazole (B134444) scaffolds, have been designed and evaluated as aromatase inhibitors. ekb.egnih.govnih.gov However, the scientific literature lacks specific studies evaluating 5H- nih.govDioxolo[4,5-b]acridin-10-one or its derivatives for their ability to modulate aromatase activity.

Glycosyltransferase Modulation

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties to various acceptor molecules, playing a vital role in processes like cell signaling and protein function. Their modulation is an area of interest for therapeutic development. At present, there is no available research data concerning the effects of 5H- nih.govDioxolo[4,5-b]acridin-10-one on glycosyltransferase enzymes.

Investigations into Cellular Impact and Pathways

Antiproliferative Mechanisms in Cellular Models

The development of agents that can halt the proliferation of cancer cells is a cornerstone of oncology research. nih.gov Many heterocyclic compounds have demonstrated antiproliferative effects through various mechanisms, including cell cycle arrest and the induction of apoptosis. nih.gov Despite the known anticancer potential of the broader acridone (B373769) class, specific studies detailing the antiproliferative mechanisms of 5H- nih.govDioxolo[4,5-b]acridin-10-one in cellular models are not available in the current body of scientific literature.

Antimicrobial Modalities and Spectrum of Activity (Bacterial, Fungal, Parasitic)

Compounds containing a 1,3-dioxolane (B20135) ring have been noted for exhibiting a spectrum of biological activities, including antibacterial and antifungal properties. nih.gov Similarly, various fused heterocyclic systems are known to possess antimicrobial potential against a range of pathogens. researchgate.netnih.govresearchgate.net However, dedicated studies to determine the specific antimicrobial modalities, spectrum of activity, or mechanism of action for 5H- nih.govDioxolo[4,5-b]acridin-10-one against bacterial, fungal, or parasitic organisms have not been reported.

Molecular Mechanisms of Other Biological Activities (e.g., Anti-inflammatory, Antioxidant)

Anti-inflammatory Mechanisms

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in many diseases. pensoft.net Research has shown that certain novel thiazolo[4,5-b]pyridin-2-one and 1,3,4-oxadiazole (B1194373) derivatives possess anti-inflammatory properties, often evaluated through models like carrageenan-induced paw edema. pensoft.netnih.govnih.gov There is no current research detailing the potential anti-inflammatory effects or the underlying molecular mechanisms of 5H- nih.govDioxolo[4,5-b]acridin-10-one.

Antioxidant Mechanisms

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). nih.gov The antioxidant potential of a compound is often linked to its chemical structure, such as the presence of phenolic hydroxyl groups that can scavenge free radicals. nih.govmdpi.com While various classes of compounds, including coumarins and some thiazolo[4,5-b]pyridine (B1357651) derivatives, have been assessed for their antioxidant activity, pensoft.netmdpi.com specific studies on the antioxidant properties and mechanisms of 5H- nih.govDioxolo[4,5-b]acridin-10-one are absent from the literature.

Structure Activity Relationship Sar Studies of 5h 1 2 Dioxolo 4,5 B Acridin 10 One Analogues

Correlating Structural Modifications with Biological Efficacy and Selectivity

The biological activity of acridone (B373769) derivatives is highly dependent on the nature and placement of various substituents on the core structure. Studies on related acridone alkaloids, such as those isolated from the Rutaceae family, provide valuable insights into the SAR of this class of compounds. nih.govnih.gov

Modifications to the acridone skeleton can significantly impact cytotoxic potency. For instance, in a study of acridone alkaloids from Atalantia monophyla, the position of cyclization on the acridone ring was found to be critical. Cyclization at positions 3-4 resulted in a decrease in cytotoxic activity, whereas cyclization at positions 2-3 did not negatively affect activity. nih.gov Furthermore, the introduction of a furan (B31954) ring at positions 2-3 was shown to enhance cytotoxic effects, highlighting that the fusion of additional heterocyclic rings can be a viable strategy for increasing efficacy. nih.gov

Substitutions on the nitrogen atom at position 10 (N-10) of the acridone ring also play a role. A series of N10-substituted acridone-2-carboxamide derivatives were synthesized and evaluated for anticancer activity, with several compounds exhibiting promising cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This indicates that the N-10 position is a key site for modification to modulate biological activity.

The following table summarizes the cytotoxic activity of the acridone alkaloid Arborinine, which is structurally related to the dioxoloacridinone family, against various human cancer cell lines.

CompoundCell LineIC50 (µM)
Arborinine HeLa (Cervical Cancer)10.2
MCF7 (Breast Cancer)12.4
A431 (Skin Cancer)16.2
Data compiled from studies on the cytotoxicity of acridone alkaloids. nih.govscilit.com

These findings underscore that modifications to nearly every part of the acridone scaffold—including the core ring system, peripheral substituents, and the N-10 position—can lead to significant changes in biological efficacy and selectivity.

Significance of Substituent Position and Electronic Effects on Bioactivity

The position and electronic properties (i.e., electron-donating or electron-withdrawing nature) of substituents are paramount in determining the bioactivity of acridone analogues. The planar structure of the acridone nucleus facilitates π–π stacking interactions with biological targets like DNA, and substituents can modulate the strength of these interactions. nih.gov

Research on N10-substituted acridone derivatives demonstrated a clear correlation between the electronic nature of substituents on an attached phenyl ring and anticancer activity. nih.gov For para-substituted compounds, the observed order of activity was NO₂ > F > Cl > CH₃ > OCH₃. nih.gov This trend suggests that strong electron-withdrawing groups (like nitro, NO₂) enhance cytotoxicity, while electron-donating groups (like methoxy (B1213986), OCH₃) tend to reduce it. These electronic effects likely influence the molecule's ability to interact with its biological target, potentially by altering the electron density of the acridone ring system and affecting its intercalation properties.

The position of the substituent is equally critical. In studies of various acridine (B1665455) analogues, it was found that the physicochemical properties and antitumor potency were more significantly affected by the substituent's position than by its intrinsic nature. nih.gov For example, prenylated acridone alkaloids extracted from the stembark of Swinglea glutinosa showed potent activity against chloroquine-sensitive and resistant Plasmodium falciparum strains with minimal cytotoxicity to HeLa cells, indicating that specific substitution patterns can lead to selective activity. nih.gov

The table below illustrates the impact of substituent electronic effects on the cytotoxicity of a series of N10-substituted acridone derivatives against the MCF-7 breast cancer cell line.

Compound IDPara-Substituent (R) on Phenyl RingElectronic EffectIC50 (µM)
8f -NO₂Strong Electron-Withdrawing4.72
8e -FWeak Electron-Withdrawing8.16
8d -ClWeak Electron-Withdrawing9.41
8a -CH₃Weak Electron-Donating15.32
8b -OCH₃Strong Electron-Donating21.73
Data derived from a study on N10-substituted acridone-2-carboxamide derivatives. nih.gov

Role of the Dioxole Moiety in Ligand-Target Recognition and Binding Affinity

The nih.govnih.govdioxole (or methylenedioxy) moiety is a structural feature present in numerous natural and synthetic bioactive compounds. Its inclusion in a molecular structure can significantly influence pharmacological properties. researchgate.netdoaj.org The two oxygen atoms within the dioxole ring can act as hydrogen bond acceptors, potentially enhancing the binding affinity of the ligand to its biological target. researchgate.netscilit.com

In the context of 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one, the dioxole ring is fused to the acridone core, creating a more rigid and extended planar system. This structural feature can influence how the molecule interacts with its target. For instance, studies on amphetamine analogues have shown that the presence of a methylenedioxy group can increase a molecule's affinity for certain enzymes, such as CYP2D6. taylorandfrancis.com Similarly, research on 3,4-methylenedioxymethamphetamine (MDMA) has explored its binding to nicotinic receptors, with molecular modeling suggesting that the substituents on the stereogenic center, influenced by the rigid ring system, play a key role in differential interactions and binding affinity. nih.gov

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates the ability of the ligand to fit into the binding site of its target receptor or enzyme. The acridone core is a semi-planar heterocyclic system, a feature that is essential for its function as a DNA intercalator. nih.gov The fusion of the nih.govnih.govdioxole ring in 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one further enhances this planarity and rigidity.

While specific conformational analysis studies on 5H- nih.govnih.govDioxolo[4,5-b]acridin-10-one analogues are not widely available, insights can be drawn from computational and experimental studies of related heterocyclic systems. For example, X-ray analysis and molecular mechanics calculations on muscarone (B76360) analogues, which also contain a dioxolane ring, have been used to determine the preferred conformation of the ring and its side chain. nih.gov Such studies revealed that the arrangement of substituents in three-dimensional space is crucial for pharmacological activity and that conformations observed in a crystalline state may not always represent the bioactive conformation in a physiological environment. nih.gov

Computational and Theoretical Chemistry of 5h 1 2 Dioxolo 4,5 B Acridin 10 One

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or DNA.

In the context of acridone (B373769) derivatives, molecular docking has been instrumental in elucidating their binding modes with various biological targets. For instance, studies on N10-substituted bis-acridone derivatives have utilized molecular docking to investigate their interactions with topoisomerase I and II, key enzymes in DNA replication and a common target for anticancer drugs. ijpsjournal.com These simulations can reveal crucial information such as binding energies, which indicate the affinity of the ligand for the target, and the specific amino acid residues involved in the interaction. ijpsjournal.com For example, docking studies of novel N10-substituted acridones against DNA have shown binding scores ranging from -6.12 to -8.80, indicating a strong potential for interaction. iajpr.com

For 5H- ijpsjournal.comiajpr.comDioxolo[4,5-b]acridin-10-one, molecular docking could be employed to predict its binding affinity and pose within the active sites of various potential targets. The process would involve:

Preparation of the Ligand: The 3D structure of 5H- ijpsjournal.comiajpr.comDioxolo[4,5-b]acridin-10-one would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: A high-resolution crystal structure of the target protein (e.g., topoisomerase, a kinase, or a DNA sequence) would be obtained from a protein data bank. Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock Vina, the ligand would be placed in the defined binding site of the receptor, and various conformational poses would be sampled. nih.gov The software then scores these poses based on a scoring function that estimates the binding free energy.

The results of such a simulation would be presented in a data table, as shown hypothetically below.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Topoisomerase I1T8I-8.5ASN352, ARG364
AKT Kinase4GV1-7.9LYS179, THR211
Calf Thymus DNA1BNA-9.2Intercalation between G-C pairs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.

For acridone and acridine (B1665455) derivatives, DFT has been used to study their structural and vibrational spectra. nih.gov Such calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can accurately predict molecular geometries and other properties. nih.govresearchgate.net For 5H- ijpsjournal.comiajpr.comDioxolo[4,5-b]acridin-10-one, DFT calculations could elucidate:

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are rich or deficient in electrons, which can predict sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can aid in its experimental characterization.

A hypothetical data table summarizing the results of DFT calculations for 5H- ijpsjournal.comiajpr.comDioxolo[4,5-b]acridin-10-one is presented below.

ParameterCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment3.5 Debye

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

QSAR studies on acridine derivatives have been conducted to understand the structural requirements for their biological activities, such as anticancer effects. researchgate.net These studies involve calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For 5H- ijpsjournal.comiajpr.comDioxolo[4,5-b]acridin-10-one, a QSAR model could be developed as part of a larger study on a series of dioxoloacridinone derivatives. This would involve:

Data Set Collection: Synthesizing and testing a series of analogues of 5H- ijpsjournal.comiajpr.comDioxolo[4,5-b]acridin-10-one for a specific biological activity (e.g., cytotoxicity against a cancer cell line).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series.

Model Development: Using statistical techniques like multiple linear regression or machine learning algorithms to build a predictive model.

Model Validation: Testing the predictive power of the model using internal and external validation methods.

A hypothetical QSAR equation might look like: pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * (HOMO-LUMO gap) + c

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, and MW is the molecular weight.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational changes and dynamic interactions of a ligand-receptor complex, complementing the static picture provided by molecular docking.

In studies of acridone derivatives, MD simulations have been used to validate the stability of ligand-protein complexes. ijpsjournal.com For example, simulations of bis-acridone derivatives complexed with topoisomerase II have been performed to assess the stability of the interactions over time. ijpsjournal.com These simulations can track parameters like the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains stable.

For 5H- ijpsjournal.comiajpr.comDioxolo[4,5-b]acridin-10-one, an MD simulation could be performed on its complex with a biological target, as identified by molecular docking. This would provide insights into:

Stability of the Binding Pose: Whether the docked conformation is stable over a period of nanoseconds.

Conformational Changes: How the ligand and protein adapt to each other upon binding.

Role of Water Molecules: The role of water molecules in mediating ligand-receptor interactions.

Binding Free Energy Calculations: More accurate estimation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

The results of an MD simulation could be summarized in a table like the one below.

Simulation ParameterResult
Simulation Time100 ns
Average Ligand RMSD1.5 Å
Average Protein RMSD2.0 Å
MM-PBSA Binding Free Energy-35.2 kcal/mol

Natural Occurrence and Biosynthetic Pathways of Dioxoloacridinone Alkaloids

Isolation and Characterization from Plant Sources (e.g., Rutaceae Family, Pteronia incana)

The distribution of dioxoloacridinone alkaloids is largely concentrated within the Rutaceae (rue or citrus family), a vast family of flowering plants. Phytochemical investigations have led to the isolation and structural elucidation of numerous such compounds from various genera, including Vepris, Teclea, Melicope, and Zanthoxylum. These alkaloids are typically found in the bark, roots, and leaves of these plants.

For instance, the stem bark of Vepris uguenensis has been shown to contain the dioxoloacridinone alkaloid evoxanthine. biorxiv.org Similarly, various species of the genus Zanthoxylum are known sources of these compounds. While research into the chemical constituents of Pteronia incana (Asteraceae family) has identified various other secondary metabolites like phenolic compounds and flavonoids, the presence of acridone (B373769) or dioxoloacridinone alkaloids has not been reported in this species. neu.edu.tr

The isolation of these compounds typically involves extraction from dried plant material using organic solvents, followed by extensive chromatographic separation techniques to purify individual alkaloids. Characterization and structural determination are then achieved through modern spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Selected Dioxoloacridinone Alkaloids from Rutaceae Species

Alkaloid Name Plant Source Plant Part
Evoxanthine Vepris uguenensis Stem Bark
Tecleanthine Vepris uguenensis Stem Bark
Melicopidine Zanthoxylum simulans Root Bark
Melicopine Zanthoxylum simulans Root Bark
Normelicopidine Zanthoxylum simulans Root Bark
Normelicopine Zanthoxylum simulans Root Bark

Proposed Biosynthetic Routes to Dioxoloacridinone Skeletons

The biosynthesis of the dioxoloacridinone skeleton is a multi-step process that combines elements from two major metabolic pathways: the shikimate pathway and the polyketide pathway. rsc.org The entire process can be conceptually divided into the formation of the core acridone structure and the subsequent creation of the characteristic methylenedioxy bridge.

The initial and central step is the construction of the tricyclic acridone nucleus. nih.gov This begins with the activation of anthranilic acid (derived from the shikimate pathway) to its coenzyme A (CoA) ester. This activated molecule then serves as a starter unit for a polyketide synthase enzyme, specifically an acridone synthase (ACS). nih.gov The ACS catalyzes the sequential condensation of anthranoyl-CoA with three molecules of malonyl-CoA (derived from acetate) to form a polyketide intermediate. oup.com This intermediate then undergoes intramolecular cyclization reactions to yield the foundational 1,3-dihydroxyacridone scaffold.

The defining feature of dioxoloacridinone alkaloids, the methylenedioxy bridge, is formed in a subsequent modification step. This transformation is catalyzed by a specific class of cytochrome P450-dependent monooxygenases. nih.govfrontiersin.org These enzymes, particularly those belonging to the CYP719 family, act on an o-methoxyphenol precursor on the acridone ring. frontiersin.orgnih.gov The enzyme facilitates an oxidative cyclization reaction that converts the adjacent hydroxyl and methoxy (B1213986) groups into the five-membered dioxolo ring, completing the biosynthesis of the characteristic skeleton. documentsdelivered.com

Chemodiversity and Chemotaxonomic Significance of Natural Dioxoloacridinones

The structural diversity, or chemodiversity, of acridone alkaloids, including the dioxolo- derivatives, is a hallmark of the Rutaceae family. Variations in the substitution patterns on the acridone core—such as the number and position of hydroxyl, methoxy, and prenyl groups—result in a wide array of distinct natural products. This chemical variation is not random; rather, it often correlates with the taxonomic classification of the plants in which these compounds are found.

Consequently, acridone alkaloids, and specifically dioxoloacridinones, serve as important chemotaxonomic markers. biorxiv.orgssrn.com Chemotaxonomy is the field of classifying plants based on their chemical constituents. The presence of a particular combination of quinoline (B57606) and acridone alkaloids, for example, is considered a definitive chemical signature of the Rutaceae family. biorxiv.org

Within the family, the distribution of specific structural types can help delineate relationships between different genera. For instance, acridone alkaloids are considered significant markers for the genus Glycosmis, helping to confirm its close relationship with other genera like Citrus and Atalantia. ssrn.com The unique alkaloid profiles of different species, such as the distinct set of acridones found in a newly identified Vepris species, can provide strong chemical evidence to support its classification as a new species, complementing traditional morphological data. biorxiv.org The study of these compounds, therefore, provides valuable insights into the evolutionary relationships and classification of plants within this economically and medicinally important family.

Emerging Research Directions and Future Perspectives for 5h 1 2 Dioxolo 4,5 B Acridin 10 One Research

Development of Novel Dioxoloacridinone-Based Fluorescent Probes and Chemical Tools

The intrinsic fluorescence of the acridinone (B8587238) core makes the 5H- sielc.comnih.govdioxolo[4,5-b]acridin-10-one scaffold an attractive candidate for the development of novel fluorescent probes and chemical tools. These tools are instrumental in visualizing and understanding complex biological processes at the molecular level. Future research in this area is expected to focus on several key aspects:

Design of "Turn-On" Fluorescent Probes: A significant effort will be directed towards creating probes that exhibit fluorescence only upon interaction with a specific biological target. This "turn-on" mechanism minimizes background fluorescence and enhances signal sensitivity. For instance, probes can be designed to fluoresce upon binding to a particular enzyme or when a specific cellular event occurs.

Probes for Specific Analytes: There is a growing demand for probes that can selectively detect and quantify specific ions, reactive oxygen species (ROS), or other small molecules within a cellular environment. mdpi.com The dioxoloacridinone scaffold can be functionalized with recognition moieties that bind to these analytes, leading to a change in fluorescence.

Multiplex Imaging: The development of a palette of dioxoloacridinone-based probes with distinct excitation and emission wavelengths would enable simultaneous imaging of multiple cellular targets. This capability is crucial for studying complex biological pathways and interactions.

Probes for In Vivo Imaging: A major goal is to develop probes that are suitable for use in living organisms. This requires probes with properties such as high photostability, low cytotoxicity, and the ability to penetrate tissues.

Probe Design StrategyTarget Analyte/EventPotential Application
"Turn-On" FluorescenceEnzyme ActivityDisease Diagnosis, Drug Screening
Analyte-Specific RecognitionMetal Ions, ROSMonitoring Cellular Stress
Multi-Wavelength ProbesMultiple ProteinsStudying Protein-Protein Interactions
In Vivo CompatibilityBiomarkersNon-invasive Disease Imaging

Design and Synthesis of Hybrid Compounds and Conjugates Incorporating the Dioxoloacridinone Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery. nih.gov The 5H- sielc.comnih.govdioxolo[4,5-b]acridin-10-one scaffold can be integrated into hybrid compounds and conjugates to create molecules with enhanced or novel biological activities. Future research in this domain will likely explore:

Dual-Action Hybrids: By combining the dioxoloacridinone moiety with another pharmacophore, it is possible to design hybrid molecules that can modulate two different biological targets simultaneously. This approach can lead to synergistic effects and overcome drug resistance. nih.gov

Targeted Drug Delivery: The dioxoloacridinone scaffold can be conjugated to targeting ligands such as antibodies, peptides, or small molecules that recognize specific receptors on diseased cells. This strategy can enhance the delivery of the cytotoxic acridinone core to the target site, thereby increasing efficacy and reducing off-target toxicity.

Prodrug Development: The dioxoloacridinone can be modified into a prodrug form that is inactive until it reaches the target tissue or cell, where it is then converted to the active drug by a specific enzyme or physiological condition.

Hybrid/Conjugate TypeDesign RationaleTherapeutic Goal
Dual-Action HybridSynergistic targeting of multiple pathwaysOvercoming drug resistance
Targeted ConjugateReceptor-mediated drug deliveryEnhanced efficacy, reduced toxicity
ProdrugSite-specific drug activationImproved therapeutic index
Optimized LinkerFine-tuning of pharmacokinetic propertiesImproved drug performance

Advancements in Green Chemistry Approaches for Dioxoloacridinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.gov Future research on the synthesis of 5H- sielc.comnih.govdioxolo[4,5-b]acridin-10-one and its derivatives will focus on developing more sustainable and environmentally friendly methods. Key areas of advancement include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Future methods will prioritize the use of greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.govrsc.org

Catalytic Methods: The development of highly efficient and recyclable catalysts can significantly reduce waste and improve the atom economy of synthetic processes. This includes the use of metal catalysts, organocatalysts, and biocatalysts.

Energy-Efficient Reactions: Microwave-assisted and ultrasound-assisted synthesis can often accelerate reaction rates and improve yields while reducing energy consumption compared to conventional heating methods. nih.govnih.gov

Green Chemistry PrincipleApplication in Dioxoloacridinone SynthesisEnvironmental Benefit
Safer SolventsReplacement of hazardous solvents with water or bio-solventsReduced pollution and toxicity
CatalysisUse of recyclable and highly efficient catalystsWaste reduction, improved atom economy
Energy EfficiencyMicrowave and ultrasound-assisted reactionsReduced energy consumption and reaction times
Atom EconomyDevelopment of multicomponent reactionsMinimized waste, streamlined synthesis

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a stimulus, such as a drug. nih.govmaastrichtuniversity.nl The integration of these technologies will be crucial for a comprehensive understanding of the mechanism of action of 5H- sielc.comnih.govdioxolo[4,5-b]acridin-10-one. Future research will likely involve:

Proteomics: This will be used to identify the protein targets of dioxoloacridinone compounds and to understand how they alter protein expression and post-translational modifications. nih.govnih.gov This can provide insights into the signaling pathways affected by the compound.

Metabolomics: By analyzing the changes in the cellular metabolome, researchers can understand how dioxoloacridinone compounds affect metabolic pathways. researchgate.netnih.gov This can reveal novel mechanisms of action and potential biomarkers of drug response.

Transcriptomics: This technology will be employed to study the effects of dioxoloacridinone on gene expression. This can help to identify the genes and pathways that are modulated by the compound.

Integrated Omics: The real power of these technologies lies in their integration. By combining data from proteomics, metabolomics, and transcriptomics, researchers can build a comprehensive picture of the cellular response to 5H- sielc.comnih.govdioxolo[4,5-b]acridin-10-one, leading to a more complete understanding of its mechanism of action.

Omics TechnologyInformation GainedImpact on Research
ProteomicsProtein targets and pathway modulationTarget identification and validation
MetabolomicsAlterations in metabolic pathwaysMechanistic insights and biomarker discovery
TranscriptomicsChanges in gene expression profilesUnderstanding of regulatory networks
Integrated OmicsHolistic view of cellular responseComprehensive mechanistic elucidation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.